molecular formula C4H8O5S B14509873 2-Methyl-3-sulfopropanoic acid CAS No. 62662-99-1

2-Methyl-3-sulfopropanoic acid

Cat. No.: B14509873
CAS No.: 62662-99-1
M. Wt: 168.17 g/mol
InChI Key: YJHZESNWLCHQIK-UHFFFAOYSA-N
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Description

2-Methyl-3-sulfopropanoic acid is a propanoic acid derivative featuring a methyl group at the second carbon and a sulfonic acid (-SO₃H) group at the third carbon. This structural configuration imparts distinct physicochemical properties, including high acidity due to the sulfonic acid group and modified solubility compared to non-sulfonated analogs.

Properties

CAS No.

62662-99-1

Molecular Formula

C4H8O5S

Molecular Weight

168.17 g/mol

IUPAC Name

2-methyl-3-sulfopropanoic acid

InChI

InChI=1S/C4H8O5S/c1-3(4(5)6)2-10(7,8)9/h3H,2H2,1H3,(H,5,6)(H,7,8,9)

InChI Key

YJHZESNWLCHQIK-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-sulfopropanoic acid typically involves the sulfonation of 2-methylpropanoic acid. One common method includes the reaction of 2-methylpropanoic acid with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of 2-Methyl-3-sulfopropanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the sulfonation process. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity 2-Methyl-3-sulfopropanoic acid .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-sulfopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-sulfopropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-sulfopropanoic acid involves its interaction with molecular targets such as beta-amyloid monomers. The compound stabilizes the conformational flexibility of these monomers, preventing their misfolding and aggregation into toxic oligomers. This inhibition of beta-amyloid oligomer formation is crucial in preventing the progression of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The sulfonic acid group in 2-methyl-3-sulfopropanoic acid distinguishes it from other propanoic acid derivatives. Key comparisons include:

  • Impurities in Pharmaceutical Standards (): 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid (Imp. F): A phenyl-substituted propanoic acid with a branched alkyl chain. Unlike 2-methyl-3-sulfopropanoic acid, it lacks a sulfonic acid group, resulting in lower acidity and hydrophilicity . 2-(4-Methylphenyl)-propanoic Acid (Imp. D): A simpler phenyl-substituted analog. The absence of sulfonic acid limits its polarity and industrial applicability compared to sulfonated derivatives .
  • 2-(Thiophen-2-yl)propanoic Acid (): Contains a thiophene ring (sulfur atom in a heterocycle) instead of a sulfonic acid group. Molecular weight: 156.20 g/mol .
  • 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid (): Features a sulfonamide (-SO₂NH-) group linked to a naphthalene ring. Sulfonamides are weaker acids than sulfonic acids, and the bulky aromatic system reduces water solubility compared to 2-methyl-3-sulfopropanoic acid .

Physicochemical Properties

Compound Key Functional Groups Acidity (Relative) Hydrophilicity Molecular Weight (g/mol) Source
2-Methyl-3-sulfopropanoic acid* -COOH, -SO₃H Very high High ~170 (estimated) N/A
3-[4-(2-Methylpropyl)phenyl]-propanoic Acid -COOH, phenyl, alkyl Moderate Low Not available
2-(Thiophen-2-yl)propanoic acid -COOH, thiophene Moderate Moderate 156.20
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid -COOH, -SO₂NH-, naphthalene Low Low Not available

*Estimated properties based on structural analogs.

Research Findings and Implications

Acidity: The sulfonic acid group in 2-methyl-3-sulfopropanoic acid likely confers a pKa < 1, making it significantly more acidic than phenylpropanoic acids (pKa ~4-5) and sulfonamides (pKa ~10) .

Solubility : Enhanced water solubility is expected due to the -SO₃H group, contrasting with the hydrophobic phenyl and naphthalene substituents in analogs .

Synthetic Utility: The compound’s polarity makes it a candidate for ion-exchange applications or as a catalyst in aqueous reactions, unlike non-sulfonated impurities in pharmaceutical standards .

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